molecular formula C9H8BrClO2 B6614361 methyl 2-(3-bromo-4-chlorophenyl)acetate CAS No. 960304-99-8

methyl 2-(3-bromo-4-chlorophenyl)acetate

Cat. No.: B6614361
CAS No.: 960304-99-8
M. Wt: 263.51 g/mol
InChI Key: VUQKIPGKQVTGEV-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4-chlorophenyl)acetate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-bromo-4-chlorophenyl)acetate typically involves the esterification of 2-(3-bromo-4-chlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Reduction: Formation of 2-(3-bromo-4-chlorophenyl)ethanol.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-bromo-4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-4-chlorophenyl)acetate
  • Methyl 2-(4-bromo-2-chlorophenyl)acetate
  • Methyl 2-(2-bromo-5-chlorophenyl)acetate

Uniqueness

Methyl 2-(3-bromo-4-chlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(3-bromo-4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQKIPGKQVTGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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